Octahydro-1-methylpentalene

Description

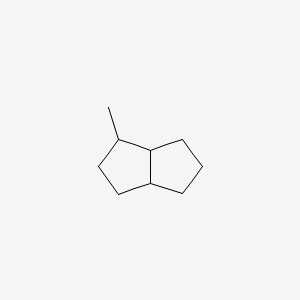

Structure

2D Structure

3D Structure

Properties

CAS No. |

32273-77-1 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene |

InChI |

InChI=1S/C9H16/c1-7-5-6-8-3-2-4-9(7)8/h7-9H,2-6H2,1H3 |

InChI Key |

XWDLMQDCTIPQFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C1CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 1 Methylpentalene and Its Derivatives

Strategies for Octahydropentalene Core Construction

The formation of the bicyclo[3.3.0]octane (octahydropentalene) framework is the foundational step in the synthesis of octahydro-1-methylpentalene. Key strategies include the saturation of pentalene (B1231599) precursors, intramolecular cyclizations, and more complex multi-step pathways to introduce substituents.

Hydrogenation Approaches to Saturated Pentalene Skeletons

One of the most direct conceptual routes to the octahydropentalene core is through the complete saturation of the parent pentalene molecule. Pentalene itself is a highly reactive and antiaromatic compound, making its direct handling challenging. wikipedia.org Consequently, hydrogenation is more practically applied to more stable, partially saturated or substituted pentalene derivatives.

Catalytic hydrogenation is a powerful tool for the reduction of carbon-carbon double bonds. mdpi.com For instance, derivatives of pentalene can be subjected to hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and stereochemical outcome of the hydrogenation. While this approach is straightforward, the synthesis of the initial pentalene derivatives can be complex. rsc.org

Cyclization Reactions in Octahydropentalene Synthesis

Intramolecular cyclization reactions are a cornerstone of bicyclic system synthesis, including the octahydropentalene core. These reactions involve the formation of a new carbon-carbon bond within a single molecule to create the second five-membered ring.

A prominent example is the Prins cyclization , which typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.gov This reaction proceeds through an oxocarbenium ion intermediate that is trapped intramolecularly by the alkene, leading to the formation of a new ring. While commonly used for tetrahydropyran synthesis, variations of this strategy can be adapted for carbocyclic systems. nih.govnih.gov

Another powerful method is the Pauson-Khand reaction , an intramolecular [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by cobalt complexes. This reaction is particularly effective for constructing fused five-membered rings and has been utilized in the synthesis of pentalenene, a natural product containing the octahydropentalene skeleton. nih.govacs.org

Intramolecular aldol (B89426) condensations and related cyclizations of appropriately functionalized precursors are also employed to construct the bicyclo[3.3.0]octane framework. These methods rely on the strategic placement of carbonyl and enolate functionalities to facilitate ring closure.

Advanced Synthetic Pathways for Substituted Pentalenes

Modern organic synthesis has developed sophisticated multi-step pathways to construct substituted pentalenes, which can then be hydrogenated or further modified to yield this compound derivatives. These pathways offer greater control over the placement of substituents.

One such approach involves the use of palladium-catalyzed cycloaddition reactions . For example, a formal [3+2]-cycloaddition between a 1,3-dipole equivalent and an olefin can construct the cyclopentane ring with multiple stereocenters. nih.gov These methods often employ chiral ligands to achieve high levels of enantioselectivity.

Skeletal rearrangements of other bicyclic systems can also lead to the octahydropentalene core. For instance, the treatment of certain dibenzocyclooctene derivatives with alkyllithiums can induce a rearrangement to form dibenzopentalene structures, which are precursors to saturated pentalenes. mdpi.com

Furthermore, tandem reactions that combine multiple bond-forming events in a single operation provide efficient routes to complex molecules. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, and similar principles can be applied to the construction of fused five-membered ring systems. beilstein-journals.org

Stereoselective Synthesis of this compound Isomers

Control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis. For this compound, which has multiple stereocenters, achieving high levels of enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of non-mirror-image stereoisomers) is a significant challenge.

Enantioselective and Diastereoselective Control in Pentalene Derivative Synthesis

Achieving stereocontrol in the synthesis of pentalene derivatives often involves asymmetric reactions that create chiral centers with a specific configuration.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries. For instance, in the enantioselective synthesis of (-)-pentalenene, a catalytic enantioselective cyclopropenation was used to establish the initial absolute stereochemistry. nih.govacs.org Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer, is a highly efficient strategy. mdpi.comyoutube.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers within a molecule. Many cyclization and cycloaddition reactions exhibit inherent diastereoselectivity based on the transition state geometries. For example, the silyl enol ether Prins cyclization can be highly diastereoselective, with the major products arising from chair-like transition states. nih.gov Similarly, enzymatic reactions can exhibit high levels of both enantioselectivity and diastereoselectivity in cyclopropanation reactions. nih.gov

Chiral Auxiliary Approaches and Asymmetric Catalysis for Octahydropentalenes

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This is a robust and well-established method for asymmetric synthesis. For example, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can be precursors to more complex molecules. harvard.edu Oxazolidinones are another class of widely used chiral auxiliaries. wikipedia.org

A temporary stereocenter approach combines the use of chiral auxiliaries with substrate-directable reactions. rsc.org In this strategy, a stereocenter is temporarily introduced to direct a subsequent reaction, and then it is removed, leaving the desired chiral product.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.govnih.gov Chiral catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Rhodium-catalyzed asymmetric desymmetrization reactions and palladium/norbornene cooperative catalysis are examples of powerful asymmetric catalytic methods. nih.govnih.gov The development of new chiral ligands and catalysts is an active area of research aimed at improving the efficiency and selectivity of these transformations. uva.es

Functionalization Strategies for this compound Systems

Functionalization of the octahydropentalene core is crucial for the synthesis of complex target molecules. Strategies are broadly categorized into modifying the pre-formed scaffold or introducing substituents during the construction of the bicyclic system.

Post-synthesis Modification of Octahydropentalene Scaffolds

Post-synthesis, or late-stage functionalization, offers a versatile approach to introduce chemical diversity to the octahydropentalene skeleton. This strategy is particularly valuable in medicinal chemistry and materials science, where the modification of a core structure can lead to compounds with altered biological or physical properties.

Recent advancements in C-H functionalization have provided powerful tools for the direct modification of saturated hydrocarbons, which are traditionally considered inert. While direct C-H functionalization of the parent octahydropentalene is not extensively documented in dedicated studies, the principles can be applied from broader research on bicyclic alkanes. These methods often involve transition-metal catalysis to selectively activate specific C-H bonds. For instance, rhodium-catalyzed carbene or nitrene insertion into C-H bonds can introduce new carbon-carbon or carbon-nitrogen bonds.

Another approach involves the introduction of functional groups that can serve as handles for further modifications. For example, an existing octahydropentalene derivative with a ketone functionality can be converted to a variety of other groups. The ketone can be reduced to an alcohol, which can then be further derivatized, or it can be converted to an enolate to allow for alkylation or other electrophilic additions.

Radical-mediated reactions also provide a pathway for post-synthetic modification. For instance, the allylation of cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been achieved under radical conditions using allyltributyltin, starting from the corresponding bromo derivatives. This demonstrates the feasibility of introducing new carbon chains onto the bicyclic scaffold.

Table 1: Selected Post-Synthesis Modification Strategies for Bicyclo[3.3.0]octane Systems

| Reaction Type | Reagents/Catalyst | Functional Group Introduced/Modified | Reference |

| C-H Activation/Functionalization | Rhodium catalysts | C-C, C-N bonds | General methodology for saturated heterocycles nih.gov |

| Ketone Derivatization | Various (e.g., NaBH4, Grignard reagents) | Alcohols, alkyl groups | Standard organic transformations |

| Radical Allylation | Allyltributyltin, AIBN | Allyl group | Kotha et al. |

Integration of the Methyl Group via Stereocontrolled Methods

The stereoselective introduction of the methyl group at the C-1 position of the octahydropentalene scaffold is a key challenge in the synthesis of this compound and its stereoisomers. The stereochemistry at this position can significantly influence the biological activity of the final molecule.

One common strategy involves the stereoselective methylation of a bicyclo[3.3.0]octanone precursor. The generation of an enolate from the ketone followed by reaction with a methylating agent, such as methyl iodide, is a standard approach. The stereochemical outcome of this reaction is dependent on the facial selectivity of the enolate, which can be influenced by the existing stereocenters on the bicyclic ring and the reaction conditions. For example, the α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, which contains a fused cyclohexane ring analogous to the bicyclo[3.3.0]octane system, has been shown to proceed with high stereoselectivity due to the steric hindrance imposed by the fused ring. nih.gov This steric shielding directs the incoming electrophile to the less hindered face of the enolate, resulting in a high diastereomeric excess of the desired product. nih.gov

Table 2: Stereoselective α-Methylation of a Bicyclic Ketone Precursor nih.gov

| Base | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio |

| LDA | 12 | 92 | High (major diastereoisomer isolated in 75% yield) |

| LHMDS | 12 | ~50 | Not reported |

| KHMDS | 12 | ~50 | Not reported |

Data adapted from a study on a related octahydroindole system, demonstrating the principle of stereocontrolled methylation.

Alternative approaches to introduce the methyl group include radical cyclization methods. For instance, iron(III)-catalyzed radical cyclization of cyclopropanone thioacetal derivatives with an olefinic part can lead to the formation of cis-fused bicyclo[3.3.0]octane systems. clockss.org While this specific example does not directly install a methyl group at the C-1 position, the principle of using radical cyclizations offers a pathway to construct the bicyclic scaffold with substituents at desired positions, depending on the design of the starting materials.

Furthermore, asymmetric synthesis strategies can be employed to establish the desired stereochemistry of the methyl group during the construction of the bicyclic framework. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. For example, asymmetric Michael addition reactions have been utilized to construct enantioenriched bicyclic systems.

Advanced Structural Elucidation and Conformational Analysis of Octahydro 1 Methylpentalene

Spectroscopic Characterization Techniques for Octahydropentalene Frameworks

A suite of spectroscopic methods is indispensable for the structural characterization of octahydropentalene frameworks. Each technique provides unique pieces of the structural puzzle, from atomic connectivity and stereochemistry to vibrational modes and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For octahydropentalene derivatives, ¹H and ¹³C NMR are fundamental for assigning stereochemistry.

Research Findings: The bicyclo[3.3.0]octane system can exist as cis or trans isomers based on the fusion of the two five-membered rings. The cis isomer is generally more stable. The addition of a methyl group, as in octahydro-1-methylpentalene, introduces another chiral center, further complicating the stereochemical landscape.

¹H NMR: The proton NMR spectra of octahydropentalene derivatives reveal information about the chemical environment and coupling (J-coupling) between neighboring protons. The magnitude of these coupling constants is highly dependent on the dihedral angle between the protons, which in turn is defined by the ring's conformation. In a study of the trans-fused azabicyclo[3.3.0]octane core, comparison of proton coupling constants with known compounds was critical in confirming the trans stereochemistry of the ring junction nih.gov.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals. These techniques map the connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), which is crucial for complex molecules with many overlapping signals nih.govmdpi.comscielo.brnih.gov.

The table below shows representative ¹³C NMR chemical shift data for a related bicyclo[3.3.0]octane derivative, highlighting the different chemical environments of the carbon atoms in the fused-ring system.

| Carbon Atom | Chemical Shift (δ, ppm) | Compound System | Source |

|---|---|---|---|

| C-1 (Bridgehead) | 50.64 | exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane | orgsyn.org |

| C-2 (CH-OH) | 79.54 | exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane | orgsyn.org |

| C-3 (CH₂) | 33.81 | exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane | orgsyn.org |

| C-4 (CH₂) | 27.41 | exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane | orgsyn.org |

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Research Findings: For a saturated hydrocarbon like this compound, the IR and Raman spectra are dominated by C-H and C-C stretching and bending vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is sensitive to vibrations that cause a change in the molecule's dipole moment ksu.edu.sa. Key absorption bands for alkanes are found in the 2850-3000 cm⁻¹ region (C-H stretching) and around 1350-1470 cm⁻¹ (C-H bending). The absence of strong absorptions in other regions (e.g., C=O, O-H) confirms the saturated hydrocarbon nature of the molecule. The specific pattern in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule's structure and conformation scirp.org. For instance, a bicyclo[3.3.0]octane derivative with a hydroxyl group shows a characteristic broad peak around 3500 cm⁻¹ orgsyn.org, while a ketone derivative shows a strong absorption near 1730 cm⁻¹ google.com.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and detects vibrations that cause a change in the molecule's polarizability ksu.edu.sa. C-C bond vibrations in cyclic systems are often more prominent in Raman spectra than in IR. The analysis of vibrational spectra can be supported by theoretical calculations, such as Density Functional Theory (DFT), to assign specific vibrational modes to the observed spectral bands researchgate.net.

The following table summarizes typical IR absorption frequencies for functional groups found in derivatives of the bicyclo[3.3.0]octane framework.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | google.com |

| C-H (Alkyl) | Bending | 1350 - 1470 | scirp.org |

| C=O (Ketone) | Stretching | ~1730 | google.com |

| O-H (Alcohol) | Stretching (broad) | ~3450 | google.com |

Mass Spectrometry (GC-MS) in Octahydropentalene Analysis

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC), it is a powerful tool for separating and identifying components in a mixture.

Research Findings: For this compound (C₉H₁₆), the molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight (124.22 g/mol ) nih.gov. The key to MS analysis is the fragmentation pattern, which results from the breakup of the energetic molecular ion into smaller, stable charged fragments chemguide.co.uklibretexts.orglibretexts.org.

The fragmentation of the bicyclo[3.3.0]octane skeleton is characteristic. The cleavage of the bonds at the bridgehead carbons and the loss of alkyl side chains are common fragmentation pathways. The relative abundance of these fragment ions provides a unique mass spectrum that can be used for identification. For example, in a study of petroleum acids, various alkyl-substituted bicyclo[3.3.0]octanes were identified by their characteristic mass spectra after conversion from the corresponding acids scispace.com. The mass spectrum of 2-propylbicyclo[3.3.0]octane was identified in this analysis, demonstrating the utility of GC-MS for identifying such structures scispace.com. The NIST Mass Spectrometry Data Center provides reference spectra for this compound and its isomers, which are crucial for identification nih.gov.

UV-Vis Spectroscopy for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Research Findings: Saturated alkanes, such as this compound, lack π-electrons or non-bonding electrons (n-electrons) that are easily excitable by UV-Vis radiation. Their electronic transitions (σ → σ*) require very high energy, corresponding to wavelengths in the far-UV region (typically < 190 nm), which is outside the range of standard UV-Vis spectrophotometers libretexts.org. Therefore, this compound is essentially transparent in the standard UV-Vis range (200-800 nm).

However, if the octahydropentalene skeleton is substituted with a chromophore (a light-absorbing group), it will exhibit a characteristic UV-Vis spectrum. For example, carbonyl groups (C=O) in ketone derivatives of bicyclo[3.3.0]octane show a weak absorption band around 270-300 nm, corresponding to an n → π* transition masterorganicchemistry.com. The presence of conjugated double bonds would lead to strong absorptions at longer wavelengths masterorganicchemistry.com.

Crystallographic Studies of Octahydropentalene and Related Systems

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and precise picture of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction Analysis of Pentalene (B1231599) Derivatives

X-ray diffraction (XRD) analysis of a single crystal provides precise data on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms in the molecule and its arrangement in the crystal lattice.

Research Findings: Obtaining a single crystal suitable for X-ray analysis can be challenging, but when successful, the results are unambiguous. While a specific crystal structure for this compound is not readily available in the surveyed literature, numerous studies on substituted bicyclo[3.3.0]octane systems have been published.

In one study, the crystal structure of a 1,5-dimethyl-substituted 2-aza-8-oxa-bicyclo[3.3.0]octane derivative was determined, confirming its molecular geometry and stereochemistry sioc-journal.cn.

Another investigation determined the X-ray structure of a 2,4,6,8-tetraazabicyclo[3.3.0]octane derivative, revealing a cis-dienvelope geometry for the two fused rings ijcce.ac.ir.

Structural studies on bridged bicyclo[3.3.0]octane systems have also been used to characterize the degree of transannular bonding interactions within the ring system tandfonline.com.

These studies demonstrate the power of X-ray diffraction to provide a definitive structural assignment, which can then be used to calibrate and validate the interpretations of spectroscopic data. Out of over 2000 known bicyclo[3.3.0]octane structures in the Cambridge Structural Database, only a very small fraction feature a trans-fused ring junction, highlighting its rarity and the structural strain involved nih.gov.

The table below provides example unit cell parameters from an X-ray diffraction study of a bicyclo[3.3.0]octane derivative.

| Parameter | Value | Compound System | Source |

|---|---|---|---|

| Crystal System | Monoclinic | 1,5-Dimethyl-2-(S)-(1′-phenylethyl)-2-aza-8-oxa-bicyclo[3.3.0]octane-3,7-dione | sioc-journal.cn |

| Space Group | P2₁ | ||

| a (nm) | 0.8777 | ||

| b (nm) | 1.0102 | ||

| c (nm) | 0.9009 | ||

| β (°) | 118.75 |

Insights into Molecular Packing and Intermolecular Interactions

The specific crystal structure and molecular packing of this compound have not been extensively detailed in publicly available crystallographic databases. However, based on its nature as a non-polar, saturated hydrocarbon, its solid-state packing would be primarily governed by weak, non-directional van der Waals forces. The primary objective in the packing of such molecules is to achieve maximum density. The irregular C2-symmetric or asymmetric shape of the various conformers of this compound would likely lead to a complex interlocking arrangement in the crystal lattice to minimize empty space.

Conformational Dynamics and Energetics of this compound

The octahydropentalene framework, composed of two fused five-membered rings, is not a rigid structure. biomedres.usbiomedres.us Like cyclopentane, which undergoes rapid pseudorotation, the saturated pentalene skeleton possesses significant conformational flexibility, particularly in the cis-fused isomer. biomedres.usbiomedres.us This dynamic nature is a critical aspect of its chemistry, and the introduction of a methyl substituent adds another layer of complexity to its energetic landscape.

Theoretical and Experimental Conformational Analysis of Saturated Fused Rings

The conformational analysis of fused bicyclic ring systems provides a foundational understanding for this compound. libretexts.orguci.edu The fusion of two rings imposes significant constraints on the possible conformations compared to monocyclic systems. libretexts.org The pentalene system, featuring two fused five-membered rings, can exist in cis and trans forms at the ring junction. The cis isomer is notably more stable than the trans form by approximately 8 kcal/mol. biomedres.usbiomedres.us This stability is because the carbon skeleton of cis-octahydropentalene resembles a stable conformer of an eight-membered ring, whereas the trans isomer corresponds to a high-energy conformer. biomedres.usbiomedres.us

Consequently, the cis-fused skeleton is the most relevant for analysis. Unlike rigid systems such as trans-decalin, cis-octahydropentalene is fluxional, with mobility at both ends of the molecule while remaining rigid at the fused carbons. biomedres.usbiomedres.us Computational studies, particularly using density functional theory (DFT) methods like ωb97xd which accurately account for van der Waals attractions, have been employed to map the conformational landscape of cis-octahydropentalene. biomedres.us These studies reveal a complex surface with multiple energy minima corresponding to distinct conformations. The primary conformers are categorized as double envelope and half-chair forms. biomedres.us

The relative energies of some identified conformers of the parent cis-octahydropentalene molecule are presented below.

| Conformer Type | Specific Conformer | Relative Energy (kcal/mol) | Symmetry |

| Double Envelope | cEE3 | 0.00 | C2 |

| Double Half-Chair | cHCHC1 | 2.50 | C2 |

| Half-Chair | - | 4.5 - 6.0 | C1 |

| Double Half-Chair | - | 6.80 | C1 |

This table presents data for the unsubstituted cis-octahydropentalene molecule, based on computational analysis. The cEE3 conformer is used as the reference (0 kcal/mol). Data sourced from computational studies. biomedres.us

Influence of Methyl Substitution on Pentalene Ring Conformations

The introduction of a methyl group at the C1 position of the octahydropentalene ring system significantly alters the conformational energetics. The steric bulk of the methyl group introduces unfavorable interactions in conformers where it is forced into a sterically hindered position. uiuc.eduutdallas.edu In any given conformation of the fused ring system, the substituent at C1 can adopt a pseudo-axial or pseudo-equatorial orientation.

A pseudo-axial orientation typically leads to greater steric strain due to 1,3-diaxial-like interactions with other hydrogen atoms on the ring skeleton. utdallas.edu This is analogous to the A-strain observed in substituted cyclohexanes. utdallas.edu Therefore, the conformers of the cis-octahydropentalene skeleton will be perturbed by the methyl substituent; those that allow the methyl group to occupy a less hindered, pseudo-equatorial position will be energetically favored, while those forcing it into a crowded pseudo-axial position will be destabilized. uiuc.edu This destabilization raises the relative energy of those conformers, making them less populated at equilibrium. The electron-donating inductive effect of the methyl group can also slightly alter the charge distribution and bond lengths within the pentalene core, but the steric influence is generally the dominant factor in determining conformational preference in saturated systems. uiuc.edursc.org

Stereochemical Implications of Conformational Preferences

For instance, the preferred conformation will present a specific topography to approaching reagents. The two faces of each five-membered ring become more diastereotopic than in the rapidly fluctuating unsubstituted system. A reagent is more likely to attack from the less hindered face of the molecule, leading to a high degree of stereoselectivity in chemical reactions. This principle is fundamental in asymmetric synthesis, where controlling the conformation of a chiral molecule is key to controlling the stereochemical outcome of a reaction. nih.gov The conformational bias induced by the methyl group is therefore a critical factor in predicting and understanding the stereochemistry of reactions involving this compound.

Reactivity and Reaction Mechanisms of Octahydro 1 Methylpentalene

Catalytic Transformations Involving the Octahydropentalene Core

The rigid, strained ring system of the octahydropentalene core presents a unique platform for catalytic reactions. The stereochemically defined structure, with its endo and exo faces, often dictates the approach of metal catalysts, influencing the outcome of reactions. nih.gov

Metal-Catalyzed Reactions on Saturated Bicyclic Systems

Transition-metal-catalyzed reactions are pivotal in activating and functionalizing saturated bicyclic systems like octahydropentalene. nih.govbeilstein-journals.org These reactions often proceed via mechanisms that involve the coordination of the metal to the substrate, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination. beilstein-journals.org

In the context of bicyclic alkenes, which share structural similarities with the pentalene (B1231599) framework, metal catalysts preferentially coordinate to the less sterically hindered exo face of the molecule. nih.gov This initial interaction is crucial for subsequent transformations. While octahydro-1-methylpentalene is fully saturated, the principles of metal-substrate interaction remain relevant for C-H activation and other functionalization strategies. The rigidity of the bicyclic frame can restrict certain reaction pathways, such as β-hydride elimination, which requires a specific syn-periplanar geometry that is often unattainable in these systems. nih.gov

Research into related strained bicyclic alkenes has shown that various transition metals, including nickel, copper, and rhodium, can catalyze a range of transformations. nih.govnih.gov For instance, nickel-catalyzed reactions have been employed for ring-opening and cyclization cascades, while copper has been used in borylative difunctionalization. nih.gov These examples, though on unsaturated systems, provide a conceptual basis for the types of catalytic cycles that could be adapted for the saturated octahydropentalene scaffold.

Table 1: Examples of Metal-Catalyzed Reactions on Related Bicyclic Systems

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

| Ni(II)/Zn | Ring-opening/cyclization | Heterobicyclic alkenes | Coumarin derivatives | beilstein-journals.org |

| Cu(I)/Boronate ester | Cross-coupling | Benzylic bromides | Alkylated products | nih.gov |

| Dirhodium tetraprolinate | C-H insertion | Aryldiazoacetates | Functionalized alkanes | researchgate.net |

C-H Functionalization Strategies for Octahydropentalenes

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding pre-functionalization steps. rsc.org This strategy is particularly relevant for a saturated hydrocarbon like this compound, which is rich in C-H bonds.

The selective activation of a specific C-H bond in the octahydropentalene framework is a significant challenge due to the presence of multiple, chemically similar C-H bonds. However, advancements in catalyst design, particularly with dirhodium catalysts, have shown promise in controlling both site- and stereoselectivity of C-H insertion reactions. researchgate.net For instance, sterically demanding dirhodium tetracarboxylate catalysts can influence the site of C-H functionalization, favoring primary C-H bonds. researchgate.net

The application of C-H activation methodologies can lead to the introduction of various functional groups, expanding the chemical utility of the octahydropentalene scaffold. rsc.org These strategies have been successfully applied in the synthesis of complex molecules and for late-stage modification of drug candidates. rsc.org While specific examples on this compound are not extensively documented, the principles established in other systems provide a clear roadmap for future research. researchgate.netnih.govprinceton.edunih.gov

Cycloaddition Reactions of Pentalene Scaffolds

While this compound itself is saturated and thus not a direct participant in cycloaddition reactions as a diene or dienophile, the pentalene scaffold is a key structural motif in the context of cycloadditions. nih.gov The synthesis of the pentalene core often involves cycloaddition strategies. nih.govnih.gov For example, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings and can be a key step in building up the bicyclic pentalene framework. libretexts.org

Computational and experimental studies on the cycloaddition reactions of strained alkynes with other molecules have provided insights into the formation of polycyclic aromatic hydrocarbons, which can be seen as dehydrogenated analogs of pentalene systems. nih.gov These studies highlight the potential for pericyclic reaction cascades to rapidly assemble complex molecular architectures. nih.gov Although not directly applicable to the fully saturated this compound, these reactions are crucial for the synthesis of its unsaturated precursors.

Functional Group Interconversions and Derivatization

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, thereby altering a molecule's reactivity and properties. fiveable.mesolubilityofthings.comnumberanalytics.com

Transformation of Existing Functionalities on Octahydropentalene

Should this compound bear a functional group, a wide array of transformations can be envisioned. For example, if a hydroxyl group were present on the scaffold, it could be converted to a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This would allow for the introduction of various nucleophiles, including halides, azides, and nitriles. vanderbilt.edu

The stereochemistry of these transformations is a critical consideration. SN2 reactions, for instance, proceed with inversion of configuration, a feature that can be exploited to control the stereochemical outcome of a synthesis. ub.edu

Table 2: Common Functional Group Interconversions

| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type | Reference |

| Alcohol (R-OH) | TsCl, pyridine | Tosylate (R-OTs) | Sulfonylation | vanderbilt.edu |

| Tosylate (R-OTs) | NaX (X=Cl, Br, I) | Alkyl Halide (R-X) | Nucleophilic Substitution | vanderbilt.edu |

| Alkyl Halide (R-X) | KCN | Nitrile (R-CN) | Nucleophilic Substitution | vanderbilt.edu |

| Nitrile (R-CN) | LiAlH4 or H2/catalyst | Amine (R-CH2NH2) | Reduction | vanderbilt.edu |

| Alcohol (R-OH) | PPh3, DEAD, NaN3 | Azide (R-N3) | Mitsunobu Reaction | vanderbilt.edu |

Development of Novel Synthetic Building Blocks from this compound

The this compound skeleton can serve as a core structure for the development of novel synthetic building blocks. ontosight.ai By introducing functional groups through C-H activation or by starting from a functionalized pentalene derivative, a diverse range of synthons can be accessed.

For example, the introduction of a carbonyl group would open up a vast area of well-established carbonyl chemistry. This could include aldol (B89426) reactions, Wittig reactions, and Grignard additions, allowing for the construction of more complex carbon skeletons. fiveable.me Similarly, the introduction of a boronate ester via a metal-catalyzed C-H borylation would create a versatile building block for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of partners. nih.gov The development of such building blocks from the this compound scaffold holds potential for applications in materials science and medicinal chemistry. ontosight.aidiva-portal.org

Mechanistic Investigations of Octahydropentalene Reactions

The reactivity of octahydropentalene systems, including the substituted derivative this compound, is intricately linked to their conformational dynamics and the stereoelectronic effects imposed by their fused five-membered ring structure. Mechanistic investigations, often employing computational chemistry, have been crucial in understanding the pathways and outcomes of reactions involving this bicyclic framework.

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms in octahydropentalene derivatives often involves the characterization of potential energy surfaces to identify the most likely reaction pathways and the structures of the associated transition states. A notable example is the dihydroxylation of cis-bicyclo[3.3.0]octenes, a system analogous to the octahydropentalene core.

Computational studies, utilizing methods such as density functional theory (DFT), have been instrumental in elucidating the transition states of such reactions. nih.gov For instance, in the osmium tetroxide-mediated dihydroxylation of a cis-oxabicyclo[3.3.0]octanone, two primary transition state structures, leading to different diastereomeric products, were identified and their energies calculated. nih.gov The energy difference between these transition states dictates the stereochemical outcome of the reaction.

The geometry of the transition state is a critical factor. In the aforementioned dihydroxylation, the approach of the oxidizing agent can occur from either the α or β face of the cyclopentene (B43876) ring. The relative energies of the corresponding transition states (TS3α and TS3β) were found to be influenced by torsional strain. nih.gov The transition state leading to the major product was found to be lower in energy, explaining the observed diastereoselectivity. nih.gov

It has been noted that in certain reactions involving the bicyclo[3.3.0]octane framework, the formation of a strained trans-fused intermediate can be energetically prohibitive. For example, during the hydrolysis of certain acetals, a pathway involving a trans-bicyclo[3.3.0]octane-like oxonium ion is considered highly strained and therefore less likely. scispace.com This highlights how the inherent strain of the ring system influences the viability of certain reaction pathways.

Table 1: Calculated Relative Energies of Dihydroxylation Transition States for a cis-Oxabicyclo[3.3.0]octanone

| Transition State | Relative Energy (kcal/mol) - B3LYP | Relative Energy (kcal/mol) - B3LYP-D3 |

| TS3α | 2.2 | Value not specified in source |

| TS3β | 0.0 | 0.0 |

| Data sourced from computational studies on the dihydroxylation of a cis-oxabicyclo[3.3.0]octene derivative. nih.gov |

Role of Stereochemistry in Reaction Outcomes

The stereochemistry of the octahydropentalene nucleus plays a profound role in directing the course of its reactions. The cis and trans isomers of octahydropentalene exhibit significantly different stabilities and conformational flexibilities. The cis isomer is notably more stable than the trans form by approximately 8 kcal/mol and possesses a more mobile and fluxional structure. biomedres.usbiomedres.us This inherent conformational preference is a key determinant in its reactivity.

In reactions that introduce new stereocenters, the existing stereochemistry of the octahydropentalene core, including the presence of substituents like a methyl group, will dictate the facial selectivity of the reagent attack. For instance, in the dihydroxylation of cis-bicyclo[3.3.0]octenes, the stereochemical outcome is a direct consequence of the steric and electronic environment presented by the bicyclic system. nih.gov The approach of the reagent is favored from the less sterically hindered face, leading to the preferential formation of one diastereomer. nih.gov

The stereochemical outcome of transannular cyclizations to form bicyclo[3.3.0]octane systems is also governed by the positioning of substituents in the transition state. To minimize steric interactions, substituents tend to occupy quasi-axial positions in the transition state, thereby directing the stereochemistry of the newly formed bicyclic product. nih.gov

The formation of a new chiral center from an achiral starting material, in the absence of a chiral influence, will typically result in a racemic mixture. lumenlearning.com However, when a reaction occurs on a molecule that is already chiral, such as this compound, the formation of diastereomers is expected, and the ratio of these diastereomers is determined by the energetic differences in the diastereomeric transition states. lumenlearning.com The three-dimensional arrangement of atoms in the chiral reactant molecule creates a chiral environment that influences the approach of the reacting species, leading to a preferential stereochemical outcome. youtube.com

For example, in the case of this compound, the methyl group would create a sterically biased environment, influencing the trajectory of an incoming reagent and thus favoring the formation of one diastereomer over the other. The precise nature of this influence would depend on the specific reaction and the nature of the transition state.

Theoretical and Computational Chemistry of Octahydro 1 Methylpentalene Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying the electronic structure of chemical systems. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for medium to large molecules. mdpi.comrsc.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. youtube.com The Kohn-Sham equations are solved self-consistently to find the ground-state electron density and energy. youtube.comnih.gov

In the context of octahydropentalenes, DFT is employed to analyze conformational preferences and the energy barriers between different isomers. biomedres.usbiomedres.us The choice of the functional is crucial for obtaining accurate results. While many local density functional methods tend to overestimate energy barriers due to their difficulty in accounting for van der Waals attractions in twisted conformations, certain functionals have been developed to overcome this. biomedres.usbiomedres.us For instance, the ωb97xd functional is noted for its ability to reliably account for van der Waals forces, yielding results comparable to more computationally expensive correlation methods like Møller-Plesset perturbation theory (MP2). biomedres.usbiomedres.us Geometric computations for conformational analysis of the cis-octahydropentalene core are often performed at levels such as ωb97xd/6-311+G(d). biomedres.us

| Functional Type | Example | Strengths for Octahydropentalene Systems | Considerations |

|---|---|---|---|

| Local Density Approximation (LDA) | Slater-VWN | Computationally efficient, good for initial estimations. | Generally overestimates binding energies and underestimates barriers; poor handling of van der Waals forces. youtube.com |

| Generalized Gradient Approximation (GGA) | B88, PBE | Improved accuracy over LDA by including the gradient of the electron density. | Still may not accurately describe non-covalent interactions crucial for conformational energies. youtube.com |

| Hybrid | B3LYP | Includes a portion of exact Hartree-Fock exchange, often improving accuracy for reaction barriers. | Standard B3LYP does not fully account for dispersion forces. |

| Range-Separated Hybrid with Dispersion Correction | ωb97xd | Specifically designed to handle non-covalent interactions, including van der Waals forces, making it highly suitable for accurate conformational analysis. biomedres.usbiomedres.us | More computationally demanding than simpler functionals. |

Beyond DFT, other quantum chemical methods are utilized in molecular research, each with a different trade-off between accuracy and computational expense. scribd.com

Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. scribd.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be critical for accurate energy calculations. princeton.edu Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), systematically improve upon the HF method by including electron correlation effects. researchgate.net High-level ab initio techniques provide very accurate results and can serve as a benchmark for other methods, though their computational cost limits their application to smaller molecular systems. researchgate.netmit.edu In pentalene (B1231599) research, methods like MP2 are used to obtain reliable energy data for different conformers, which can then be compared against more efficient DFT results. biomedres.us

Semi-Empirical Methods: These methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. rsc.org Methods like AM1, PM3, and Modified Neglect of Diatomic Overlap (MNDO) significantly reduce computation time by neglecting certain complex integrals. uomustansiriyah.edu.iq This speed allows for the study of very large molecules or for high-throughput screening of many possible conformations. rsc.orgresearchgate.net The main disadvantage is their dependency on parametrization; their accuracy can be unreliable for molecules that are structurally different from the compounds used for their parameter development. researchgate.net In pentalene research, semi-empirical methods could be used for initial explorations of the potential energy surface before refining key structures with higher-level DFT or ab initio calculations.

Quantum chemical calculations provide crucial data on the electronic structure of molecules, which governs their reactivity and stability. samipubco.com Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. samipubco.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

| Property | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons; related to the ionization potential. samipubco.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons; related to the electron affinity. samipubco.com |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity, kinetic stability, and optical properties. A larger gap suggests greater stability. samipubco.com |

| Ionization Potential | IP | The minimum energy required to remove an electron from a neutral molecule. |

| Electron Affinity | EA | The energy change when an electron is added to a neutral molecule. |

| Absolute Electronegativity | χ | A measure of the power of an atom or molecule to attract electrons to itself. samipubco.com |

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide static pictures of molecular structures and energies, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. temple.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, molecular vibrations, and isomerization processes. nih.gov

The octahydropentalene ring system is known for its conformational flexibility. The cis-isomer, in particular, is not rigid but is described as a mobile and fluxional molecule. biomedres.usbiomedres.us This fluxionality arises from the pseudorotation of the two fused five-membered rings, which is a process that allows the molecule to interconvert between various conformers without significant energy barriers. biomedres.usbiomedres.us

MD simulations are an ideal tool to investigate these dynamics. By simulating the trajectory of the atoms over time, researchers can map the potential energy surface and identify the stable conformers and the transition states that connect them. The cis-octahydropentalene skeleton can adopt numerous conformations, which are typically variations of envelope and half-chair forms. biomedres.us

| Conformer Type | Description | Reported Number of Forms biomedres.us |

|---|---|---|

| Double Envelope | Both five-membered rings adopt an envelope conformation, where four atoms are coplanar and the fifth is out of the plane. | 13 |

| Envelope Half-Chair | One ring is in an envelope conformation, and the other is in a half-chair conformation (three adjacent atoms are coplanar, while the other two are on opposite sides of the plane). | 8 |

| Double Half-Chair | Both five-membered rings adopt a half-chair conformation. | 2 |

The energy differences between these conformers are often small, and the barriers for interconversion are low, leading to the observed rapid dynamics even at low temperatures. biomedres.us MD simulations, often combined with enhanced sampling techniques, can quantify these isomerization barriers, providing a deeper understanding of the molecule's structural preferences and dynamic nature. arxiv.org

The surrounding environment can significantly influence the conformational equilibrium of a molecule. aps.org Solvent effects are particularly important for flexible molecules like octahydro-1-methylpentalene, as different conformers may be preferentially stabilized by different solvents. nih.gov

Computational methods can model these effects explicitly, by including individual solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. aps.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that calculates the electrostatic interaction between the solute and the surrounding dielectric continuum. nih.gov

For a molecule like this compound, the polarity of the solvent is expected to play a key role. Different envelope and half-chair conformations will have slightly different molecular dipole moments. Polar solvents would tend to stabilize conformers with a larger dipole moment, thus shifting the conformational equilibrium compared to the gas phase or a nonpolar solvent. aps.org By performing MD simulations in various simulated solvent environments, researchers can predict how the conformational landscape and the rates of isomerization are modulated by the medium, providing a more complete picture of the molecule's behavior under realistic conditions. nih.govnih.gov

Aromaticity and Antiaromaticity Indices in Pentalene Derivatives

The concepts of aromaticity and antiaromaticity are central to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like pentalene. Pentalene, a planar 8π-electron molecule, is a classic example of an antiaromatic compound according to Hückel's rule (4n π-electrons). This antiaromatic character leads to significant thermodynamic instability. nih.gov Computational chemistry provides several powerful tools, known as aromaticity indices, to quantify the degree of aromaticity or antiaromaticity in molecules like pentalene and its derivatives. These indices are based on different physical manifestations of aromaticity, including magnetic, geometric, and electronic properties. rsc.org Key methods used to evaluate pentalene systems include Nucleus Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and Anisotropy of the Current Density (ACID). nih.govacs.org These tools are crucial for rationalizing the effects of substitution, fusion of other rings, and changes in electronic state on the electronic character of the pentalene core. nih.govacs.org

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. acs.orggithub.io It is calculated as the negative of the isotropic magnetic shielding computed at a specific point in space, typically the center of a ring system (a "ghost" atom). acs.orggithub.io Aromatic systems are characterized by diatropic ring currents which induce a shielding effect, resulting in negative NICS values. Conversely, antiaromatic systems exhibit paratropic ring currents that cause deshielding, leading to positive NICS values. whiterose.ac.uk Non-aromatic systems have NICS values close to zero.

For pentalene derivatives, NICS analysis is instrumental in quantifying the antiaromatic nature of the bicyclic 8π-electron core. rsc.org Calculations are often performed at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), as the latter is often considered a better measure of the π-electron effects. nih.gov NICS scans, which plot the NICS value as a function of distance from the molecular plane, can provide a detailed picture of the magnetic properties and clearly indicate the presence of diamagnetic (aromatic) or paramagnetic (antiaromatic) ring currents. nih.govacs.org

In studies of π-extended pentalenes, NICS values help to understand how fusion with other aromatic or non-aromatic rings can modulate the antiaromaticity of the pentalene unit. nih.govnih.gov For example, the fusion of thiophene rings to a pentalene core can either increase or decrease the antiaromaticity depending on the fusion geometry, a trend that is well-supported by NICS calculations. nih.govacs.org Furthermore, NICS analysis can reveal changes in electronic character upon electronic excitation; for instance, a compound that is antiaromatic in its ground state (S₀) may become aromatic in its first triplet state (T₁), a phenomenon that can be quantified by comparing their respective NICS values. nih.govacs.org

| Compound/System | NICS Value (ppm) | Aromaticity Character |

| Benzene (Reference) | ~ -10 | Aromatic |

| Pentalene (Parent) | > 0 (Positive) | Antiaromatic |

| Pentalene Derivative in S₀ State | Positive | Antiaromatic nih.govacs.org |

| Pentalene Derivative in T₁ State | Negative | Aromatic (Baird's Rule) nih.govacs.org |

| Pentalene on Graphene Fragment | Negative ΔNICSzz | Antiaromaticity Relief rsc.org |

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity by evaluating the degree of bond length equalization within a cyclic system. nih.govmdpi.com The HOMA index is defined based on the deviation of experimental or calculated bond lengths from an optimal value assumed for a fully aromatic system. mdpi.com The index is normalized so that a value of 1 represents a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system with localized single and double bonds (like the hypothetical Kekulé structure of cyclohexatriene). nih.govmdpi.com Negative HOMA values are indicative of antiaromaticity, reflecting significant bond length alternation. nih.govnih.gov

In the context of pentalene derivatives, HOMA is used to assess the geometric consequences of antiaromaticity. The inherent instability of the 8π-electron system in pentalene leads to a strong tendency for bond localization, resulting in distinct single and double bonds and, consequently, a negative HOMA value. nih.gov

Computational studies on complex pentalene derivatives, such as those fused with other antiaromatic units like benzocyclobutadiene (BCB), have utilized HOMA to compare the relative antiaromaticity of different subunits within the same molecule. nih.gov For instance, calculations have shown that in their ground states (S₀), the isolated pentalene and BCB units have HOMA values of -0.388 and -0.460, respectively, confirming their antiaromatic character. nih.gov However, when these units are fused, the HOMA values can change significantly, indicating a modulation of their electronic character. nih.gov Like NICS, HOMA can also be applied to excited states, demonstrating the switch from an antiaromatic ground state to a more aromatic triplet excited state, which is reflected in a less negative or even positive HOMA value. nih.govacs.org

| System Subunit | State | HOMA Value | Geometric Character |

| Pentalene | S₀ | -0.388 | Antiaromatic nih.gov |

| Benzocyclobutadiene (BCB) | S₀ | -0.460 | Antiaromatic nih.gov |

| Angularly Fused Pentalene-BCB (Pentalene part) | S₀ | 0.004 | Non-aromatic nih.gov |

| Linearly Fused Pentalene-BCB (Pentalene part) | T₁ | Positive | Aromatic nih.govacs.org |

Anisotropy of the Current Density (ACID)

The Anisotropy of the Current Density (ACID), sometimes referred to as Anisotropy of the Induced Current Density (AICD), is a method that provides a visual representation of electron delocalization and ring currents in a molecule. rsc.orgbeilstein-institut.deresearchgate.net The method involves calculating the magnetically induced current density throughout the molecule in the presence of an external magnetic field perpendicular to the ring plane. beilstein-institut.de The results are typically visualized as 3D isosurfaces or 2D contour plots.

A key advantage of ACID is its ability to distinguish between diatropic (clockwise) currents, which signify aromaticity, and paratropic (counter-clockwise) currents, which indicate antiaromaticity. rsc.orgresearchgate.net This visualization provides an intuitive and unambiguous picture of the current pathways within the molecular framework. rsc.org For an aromatic molecule like benzene, the ACID plot shows a continuous diatropic ring current flowing around the carbon skeleton. In contrast, for an antiaromatic system like pentalene, the plot reveals a strong paratropic current circulating around the perimeter of the 8π system. rsc.org

ACID plots are particularly useful for analyzing complex polycyclic systems where different subunits may possess conflicting electronic characters. nih.gov For molecules containing fused pentalene units, ACID can show whether the paratropic current is localized to the pentalene moiety or if it influences the entire conjugated system. nih.govacs.orgrsc.org This method complements NICS and HOMA by providing a qualitative and visual confirmation of the magnetic criteria for aromaticity and antiaromaticity. nih.gov For example, in studies comparing different fusion topologies of pentalene derivatives, ACID plots have confirmed that the antiaromatic paratropic current is much stronger in certain isomers, aligning with findings from other aromaticity indices. nih.govacs.org

Computational Prediction of Reactivity and Selectivity

Computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. escholarship.orgrsc.org For systems involving pentalene derivatives, computational methods can elucidate reaction mechanisms, predict the most likely sites for chemical attack, and explain the origins of stereoselectivity or regioselectivity. rsc.org These predictions are typically based on quantum mechanical calculations, most commonly using Density Functional Theory (DFT). researchgate.net

The antiaromaticity of the pentalene core is a dominant factor in its reactivity. The high energy of the Highest Occupied Molecular Orbital (HOMO) and the low energy of the Lowest Unoccupied Molecular Orbital (LUMO) make pentalene and its derivatives highly reactive towards various reagents. Computational models can quantify these frontier molecular orbital energies and use them to predict reactivity in cycloaddition reactions, electrophilic additions, and reductions, which are common pathways to alleviate antiaromatic destabilization.

To predict selectivity, chemists model the potential energy surfaces of reaction pathways. By locating the transition state structures for different competing pathways (e.g., attack at different positions or formation of different stereoisomers), their relative activation energies (energy barriers) can be calculated. escholarship.org According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus determine the major product. escholarship.org This approach is routinely used to predict:

Regioselectivity: In substituted pentalene systems, computational modeling can determine which position is most susceptible to electrophilic or nucleophilic attack by comparing the transition state energies for all possible reaction sites. rsc.org

Stereoselectivity: For reactions that can produce multiple stereoisomers, calculations can identify the transition state leading to the most stable product, thereby predicting the stereochemical outcome. rsc.org

Periselectivity: In cycloaddition reactions, where multiple modes of addition are possible, computation can predict which cyclic product will be favored.

Advanced techniques like ab initio molecular dynamics (AIMD) can also be employed to simulate the actual trajectory of a reaction over time, providing insights into dynamic effects that go beyond simple transition state theory and can be crucial for accurately predicting product ratios in complex reactions. escholarship.org

| Computational Method | Application in Pentalene Chemistry | Predicted Outcome |

| Frontier Molecular Orbital (FMO) Analysis | Predicts general reactivity | High reactivity due to small HOMO-LUMO gap |

| Transition State Theory (TST) Calculations | Determine the favored reaction pathway | Regioselectivity, Stereoselectivity, Periselectivity |

| Energy Decomposition Analysis (EDA) | Analyzes bonding in organometallic pentalene complexes | Strength and nature of metal-ligand interaction researchgate.net |

| Ab initio Molecular Dynamics (AIMD) | Simulates reaction trajectories | Product ratios in complex or dynamic reactions escholarship.org |

Advanced Applications of Octahydro 1 Methylpentalene and Its Derivatives in Materials and Organic Synthesis

Role in Advanced Materials Science and Engineering

The unique electronic and structural properties of the pentalene (B1231599) core have made its derivatives attractive candidates for the development of novel materials with advanced functionalities.

Precursors for Polymeric Materials and Speciality Polymers

While specific studies on the polymerization of octahydro-1-methylpentalene are not extensively documented, the polymerization of cyclic and bicyclic olefins is a well-established field, offering potential pathways for creating polymers from octahydropentalene derivatives. tandfonline.comresearchgate.net Techniques such as Ring-Opening Metathesis Polymerization (ROMP) are particularly relevant for strained cyclic olefins and have been used to synthesize a variety of functional polymers. tandfonline.comnih.gov For instance, ROMP of bicyclic olefins like norbornene derivatives leads to the formation of cyclic olefin copolymers (COCs) with desirable properties such as high transparency, thermal stability, and chemical resistance. tandfonline.comippi.ac.ir

The polymerization of functionalized bicyclic monomers can lead to specialty polymers with tailored properties. For example, the ROMP of bicyclic anhydrides has been utilized to create polymers that can be grafted with other molecules, leading to materials with pH-responsive degradability. It is conceivable that appropriately functionalized this compound derivatives could serve as monomers in similar polymerization reactions to produce specialty polymers with unique architectures and properties.

Table 1: Polymerization Methods for Bicyclic Olefins and Potential for Octahydropentalene Derivatives

| Polymerization Technique | Monomer Type | Resulting Polymer | Potential Application for Octahydropentalene Derivatives |

| Ring-Opening Metathesis Polymerization (ROMP) | Strained Bicyclic Olefins (e.g., Norbornene) | Cyclic Olefin Copolymers (COCs) | Synthesis of specialty polymers with controlled architectures and functionalities. |

| Addition Polymerization | Cyclic Olefins | Polyolefins | Creation of polymers with high thermal stability and chemical resistance. |

Applications in Organic Electronic Devices (e.g., Organic Semiconductors, Molecular Photonics)

The field of organic electronics has seen significant interest in pentalene-based molecules due to their tunable electronic properties. youtube.com Specifically, derivatives of dibenzo[a,e]pentalene have been investigated as low-bandgap organic semiconductors. rsc.orgresearchgate.net By introducing electron-donating or -accepting groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be finely tuned. rsc.org This control over the electronic bandgap is crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. ippi.ac.irbohrium.comacs.org

While research on saturated systems like this compound in this context is scarce, the functionalization of the pentalene core is a key strategy. For instance, functionalized pentacenes have shown improved electronic properties due to controlled solid-state ordering. It is plausible that derivatives of this compound, if appropriately designed to incorporate conjugated systems, could find applications in molecular photonics or as components in more complex organic electronic materials.

Table 2: Properties of Functionalized Dibenzo[a,e]pentalenes for Organic Electronics rsc.org

| Substituent at 2,7-positions | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| H | -5.34 | -3.32 | 2.02 |

| OMe | -5.11 | -3.15 | 1.96 |

| CN | -5.71 | -3.71 | 2.00 |

Development of Chiral Materials from Octahydropentalene Derivatives

The synthesis of chiral materials is a rapidly growing field, with applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. youtube.comyoutube.com The inherent chirality of certain octahydropentalene derivatives makes them attractive starting points for the development of such materials. The cis-fused ring system of octahydropentalene can exist in chiral conformations, and the introduction of substituents can lock these conformations, leading to stable chiral molecules. nih.gov

The synthesis of chiral norbornene derivatives, which share a bicyclic core, has been well-explored and provides a blueprint for how chiral octahydropentalene derivatives could be prepared and utilized. youtube.com Chiral catalysts are often employed in Diels-Alder reactions to produce enantiomerically enriched bicyclic products. These chiral building blocks can then be incorporated into larger structures, such as polymers or metal-organic frameworks, to create materials with chiral recognition capabilities or unique optical properties.

Utility as Chiral Building Blocks in Complex Organic Synthesis

The rigid, three-dimensional structure of the octahydropentalene scaffold makes it a valuable chiral building block for the synthesis of complex molecules, particularly natural products. nih.gov

Stereoselective Introduction of Pentalene Scaffolds into Target Molecules

The stereoselective construction of the pentalene ring system is a key challenge in the synthesis of many complex molecules. Various synthetic strategies have been developed to achieve this, often involving intramolecular cyclization reactions. The Pauson-Khand reaction, for instance, is a powerful method for constructing cyclopentenones and has been used in the synthesis of pentalenene.

Starting with a pre-formed and stereochemically defined octahydropentalene derivative, such as an enantiomerically pure form of this compound, would offer a significant advantage in the synthesis of target molecules containing this scaffold. The existing stereocenters in the starting material could direct the stereochemical outcome of subsequent reactions, allowing for the stereoselective introduction of additional functional groups and the construction of complex polycyclic systems. The conformational rigidity of the octahydropentalene core can provide a predictable platform for stereocontrolled transformations. nih.gov

Catalysis and Ligand Design Based on Octahydropentalene Frameworks

The octahydropentalene scaffold, particularly in its unsaturated forms as pentalene and its corresponding dianion, pentalenide, has emerged as a versatile and powerful ligand framework in transition metal catalysis and organometallic chemistry. The unique electronic and structural properties of the pentalene system, arising from its fused five-membered ring structure, allow for the formation of novel mono- and bimetallic complexes with significant catalytic potential. The strategic introduction of substituents, such as a methyl group as seen in derivatives of this compound, offers a pathway to fine-tune the steric and electronic characteristics of these ligands, thereby influencing the reactivity and selectivity of the resulting metal catalysts.

Pentalene-Based Ligands in Transition Metal Catalysis

Pentalenide dianions (Pn²⁻), generated from pentalene or its dihydropentalene precursors, are highly effective ligands in transition metal catalysis. nih.govrsc.org These 10π aromatic systems are potent electron donors and can coordinate to one or two metal centers, facilitating cooperative effects in catalysis. nih.govresearchgate.net The resulting mono- and bimetallic complexes have shown promise in a range of catalytic applications, including the activation of small molecules like dinitrogen (N₂) and carbon dioxide (CO₂), as well as in olefin polymerization catalysis. nih.govrsc.org

The introduction of substituents onto the pentalene framework is a key strategy for modulating the properties of the resulting metal complexes. For instance, the presence of alkyl groups, which can be introduced via substituted dihydropentalene precursors, can alter the electronic and steric environment of the metal center. rsc.org This tunability is crucial for optimizing catalytic performance. The synthesis of asymmetrically substituted pentalenide ligands opens up possibilities for creating heterobimetallic complexes, where two different metal centers can work in concert to promote challenging chemical transformations. rsc.org

Recent research has focused on developing systematic synthetic protocols to access a variety of substituted pentalenides, allowing for a deeper understanding of structure-property relationships. rsc.org For example, the introduction of methyl groups on the dihydropentalene precursor has been explored to create specific pentalenide ligands. rsc.org The strategic placement of such substituents is critical to avoid undesired side reactions during the metalation process to form the pentalenide dianion. rsc.org

Table 1: Applications of Pentalene-Based Catalysts

| Catalyst Type | Application | Key Research Finding | Reference |

|---|---|---|---|

| Bimetallic Pentalenide Complexes | Small Molecule Activation (N₂, CO₂) | The pentalenide ligand facilitates strong electronic coupling between two metal centers, enabling the activation of inert small molecules. | nih.gov |

| Monometallic Pentalenide Complexes | Olefin Polymerization | The unique coordination of the pentalenide ligand can influence the stereochemistry and properties of the resulting polymers. | nih.govrsc.org |

| Substituted Pentalenide Complexes | Fine-tuning Catalytic Activity | Aryl and alkyl substituents on the pentalenide core modify the donor-acceptor properties of the ligand, impacting catalyst performance. Arylated pentalenides are weaker donors but better acceptors than the unsubstituted parent ligand. | rsc.org |

Exploration of Organometallic Chemistry of Pentalene Systems

The organometallic chemistry of pentalene is rich and varied, largely due to the ligand's ability to adopt multiple coordination modes. nih.gov The pentalenide dianion can bind to a single metal in an η⁸ fashion or bridge two metals in various hapticities, such as η⁵/η⁵, η⁵/η³, or η³/η³. researchgate.net This flexibility allows for the synthesis of a wide array of organometallic complexes with distinct structural and electronic features.

Density Functional Theory (DFT) calculations have been instrumental in understanding the bonding and stability of pentalene-metal complexes. nih.gov These studies have rationalized the preferred electron counts and coordination modes for both mononuclear and dinuclear species. For instance, in mononuclear complexes, 16 or 18 valence electrons are often favored, while dinuclear complexes tend to be most stable with a total of 34 valence electrons. nih.gov

The synthesis of pentalenide complexes typically involves the deprotonation of a dihydropentalene precursor to form the dianion, which is then reacted with a suitable metal salt. rsc.orgacs.org This approach has been successfully employed to prepare pentalenide complexes of s, p, d, and f-block metals. rsc.org The choice of the metalating agent and solvent can significantly influence the structure of the resulting complex. acs.org

Bimetallic pentalene complexes are of particular interest due to the electronic communication between the two metal centers bridged by the pentalene ligand. acs.org This interaction can lead to unique redox properties and has been studied in mixed-valence systems. For example, the one-electron reduction of a dimanganese pentalene complex, [Mn(CO)₃]₂(μ:η⁵:η⁵-Pn), results in a mixed-valence Mn(I)/Mn(0) species where the unpaired electron is highly delocalized over both metal centers, indicating strong electronic coupling. acs.org

Table 2: Properties of Selected Pentalene Organometallic Complexes

| Complex | Metal(s) | Coordination Mode | Key Property/Feature | Reference |

|---|---|---|---|---|

| anti-[Mn(CO)₃]₂(μ:η⁵:η⁵-Pn) | Mn | η⁵/η⁵ | Forms a stable mixed-valence Mn(I)/Mn(0) monoanion upon reduction, demonstrating strong metal-metal electronic coupling. | acs.org |

| anti-M(η⁵-C₅Me₅)[M'(η⁵-C₅Me₅)] (M, M' = Fe, Co, Ni, Ru) | Fe, Co, Ni, Ru | η⁵/η⁵ | The pentalene ligand facilitates strong coupling between the two metal centers. | acs.org |

| Mg[Ph₄Pn] | Mg | η⁵ | A soluble and convenient starting material for accessing other arylated pentalenide complexes through transmetalation. | acs.org |

Future Research Directions and Challenges in Octahydro 1 Methylpentalene Chemistry

Development of Novel Asymmetric Synthetic Methodologies

A primary challenge in octahydro-1-methylpentalene chemistry is the precise control of stereochemistry. The fused ring system can exist in cis and trans forms, and the methyl substituent introduces additional chiral centers. biomedres.us The development of novel asymmetric synthetic methodologies is crucial for accessing specific stereoisomers, which is often a prerequisite for applications in pharmaceuticals and materials science. ontosight.ai

Future research will likely focus on catalyst-controlled stereoselective reactions. This includes the advancement of transition-metal catalysis and organocatalysis to construct the bicyclo[3.3.0]octane core with high enantiomeric and diastereomeric purity. Key areas of exploration will involve:

Asymmetric Hydrogenation: Developing chiral catalysts for the enantioselective hydrogenation of unsaturated pentalene (B1231599) precursors.

Catalytic Cyclization Reactions: Designing intramolecular cyclization strategies from acyclic precursors that set multiple stereocenters in a single step.

Enantioselective C-H Functionalization: Creating methods to directly install the methyl group or other functionalities onto a pre-formed octahydropentalene scaffold with high stereocontrol.

| Synthetic Strategy | Potential Catalyst System | Target Transformation | Key Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Iridium with Chiral Phosphine Ligands | Reduction of a methyl-substituted dihydropentalene | Achieving high facial selectivity on the bicyclic olefin |

| Intramolecular [3+2] Cycloaddition | Chiral Lewis Acids | Cyclization of an appropriately substituted cyclopentyl precursor | Controlling both relative and absolute stereochemistry |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Pd(0) with ligands like Trost ligand or (R,R)-ANDEN | Ring closure of a functionalized cyclopentene (B43876) derivative | Managing regioselectivity and stereoselectivity simultaneously |

Exploration of Unconventional Reactivity Patterns

The conformational rigidity and specific stereoelectronic properties of the octahydropentalene skeleton can give rise to unconventional reactivity. The cis-fused isomer is notably more stable and conformationally mobile than the rigid trans isomer. biomedres.us Understanding how this unique three-dimensional structure influences reaction pathways is a key area for future investigation.

Research will likely probe reactivity at various positions of the this compound core, moving beyond simple functional group transformations. Potential avenues include: